S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate: is an organic compound with the molecular formula C10H10O3S2 and a molecular weight of 242.31 g/mol . This compound belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate typically involves the reaction of furfuryl mercaptan with an appropriate sulfinyl chloride under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate undergoes various chemical reactions, including:
Substitution: The furan rings can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. Furan derivatives are known to exhibit antibacterial and antifungal activities, making them valuable in the development of new antibiotics .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of bacterial infections. Its ability to interfere with microbial cell processes makes it a candidate for new drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate involves its interaction with microbial cell components. The compound can disrupt cell membrane integrity and interfere with essential enzymatic processes, leading to cell death . The furan rings in the molecule are believed to play a crucial role in its antimicrobial activity by binding to specific molecular targets within the cells .
Comparison with Similar Compounds
- S-(furan-2-ylmethyl) propanethioate
- Furan-2-ylmethanethiol
- Furan-2-ylmethanesulfonate
Comparison: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate stands out due to its unique combination of furan rings and sulfinothioate group. This structure imparts distinct chemical reactivity and biological activity compared to other furan derivatives . For instance, while S-(furan-2-ylmethyl) propanethioate shares a similar furan ring, the presence of the sulfinothioate group in this compound enhances its antimicrobial properties .
Properties
Molecular Formula |
C10H10O3S2 |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfinylsulfanylmethyl)furan |
InChI |
InChI=1S/C10H10O3S2/c11-15(8-10-4-2-6-13-10)14-7-9-3-1-5-12-9/h1-6H,7-8H2 |
InChI Key |
NFASRRDMCUQXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSS(=O)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.